N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide, commonly known as CNPPB, is a chemical compound that has been widely used in scientific research. CNPPB is a selective blocker of the calcium-activated chloride channels (CaCCs) and has been used to study the physiological and biochemical effects of these channels.
Mechanism of Action
CNPPB acts as a selective blocker of N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide by binding to the channel pore and preventing chloride ion flow. This results in the inhibition of chloride secretion and smooth muscle contraction. CNPPB has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in chloride transport in epithelial cells.
Biochemical and Physiological Effects:
The inhibition of this compound by CNPPB has been shown to have a wide range of physiological and biochemical effects. Inhibition of this compound in airway epithelial cells has been shown to reduce mucus secretion and improve lung function in animal models of cystic fibrosis. CNPPB has also been shown to inhibit smooth muscle contraction in the gastrointestinal tract, which may have potential therapeutic applications in the treatment of gastrointestinal disorders.
Advantages and Limitations for Lab Experiments
CNPPB has several advantages as a research tool. It is a highly selective blocker of N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide and has been extensively validated in various experimental systems. However, CNPPB has some limitations as well. It is a relatively expensive compound and may not be readily available in some laboratories. Additionally, CNPPB may have off-target effects on other ion channels, which may complicate data interpretation.
Future Directions
There are several future directions for research on CNPPB and N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide. One potential area of research is the development of more selective CaCC blockers that can be used in vivo. Another area of research is the identification of novel CaCC regulators that may have therapeutic potential in various diseases. Additionally, the role of this compound in cancer progression and metastasis is an area of active research, and CNPPB may be a useful tool in these studies.
Synthesis Methods
CNPPB can be synthesized by the reaction of 2-chloro-5-nitroaniline with 4-phenylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CNPPB.
Scientific Research Applications
CNPPB has been extensively used in scientific research to study the role of N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide in various physiological and pathological conditions. This compound are involved in a wide range of cellular processes, including epithelial transport, smooth muscle contraction, and neuronal excitability. CNPPB has been used to study the role of this compound in these processes and to identify potential therapeutic targets.
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-10-9-13(19(21)22)11-15(14)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFFVSZCHNWCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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